molecular formula C13H19Br2N5 B8067886 2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide

2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide

Cat. No.: B8067886
M. Wt: 405.13 g/mol
InChI Key: YEOVIGFSHSLKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridine ring substituted with two imidazolium groups, each carrying a methyl group, and two bromide ions as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide typically involves the reaction of 2,6-dibromopyridine with 3-methylimidazole under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions will yield the corresponding chloride salt, while oxidation reactions may produce imidazolium-based radicals or other oxidized species.

Scientific Research Applications

2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The imidazolium groups can coordinate with metal ions, facilitating catalytic processes. In biological systems, the compound can interact with enzymes and other proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide is unique due to its specific structure, which includes a pyridine ring and two imidazolium groups. This structure allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.

Properties

IUPAC Name

2,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)pyridine;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-9H,10-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOVIGFSHSLKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C[NH+](C=C1)C2=NC(=CC=C2)[NH+]3CN(C=C3)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[NH+](C=C1)C2=NC(=CC=C2)[NH+]3CN(C=C3)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.